N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a pyrazole-3-carboxamide moiety at the 2-position. This structure combines lipophilic (bromine) and hydrogen-bonding (carboxamide) groups, making it a candidate for diverse biological applications.
The pyrazole carboxamide group may engage in hydrogen bonding with biological targets, influencing binding affinity. These structural attributes position the compound within a broader class of benzothiazole derivatives investigated for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C12H9BrN4OS |
|---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4OS/c1-17-5-4-9(16-17)11(18)15-12-14-8-3-2-7(13)6-10(8)19-12/h2-6H,1H3,(H,14,15,18) |
InChI Key |
MSVRXVHILSDAHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A streamlined method from PMC8816708 combines bromination and cyclization in a single pot. 2-Aminobenzenethiol and pyrazole-3-carbonyl chloride are reacted with N-bromosuccinimide (NBS) in acetonitrile, followed by addition of ammonium thiocyanate. This approach achieves 70% overall yield but requires stringent temperature control (−10°C to 25°C).
Enzymatic Amidations
Recent advancements explore lipase-catalyzed amidation in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between methyl 1-methyl-1H-pyrazole-3-carboxylate and 6-bromobenzo[d]thiazol-2-amine in tert-butanol, yielding 65% product after 24 hours. While greener, this method lags in efficiency compared to chemical coupling.
Characterization and Analytical Data
The target compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxylic acid.
Reduction: Formation of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide alcohol.
Substitution: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
Bromo vs. Aryl/Alkoxy Substituents
highlights the haemolytic activity of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (compound 2), which exhibits 44.628% RBC lysis, comparable to aryl-substituted analogs (e.g., 3e: 44.425%). However, acetamide derivatives with alkoxy groups (e.g., 3a: 42.123%) show marginally lower toxicity, indicating subtle structure-activity relationships (SAR) .
Carboxamide vs. Acetamide Linkages
The target compound’s pyrazole carboxamide differs from the acetamide group in . Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity but may also alter solubility or metabolic stability.
Heterocyclic Modifications
Pyrazole vs. Triazole/Imidazole Derivatives
synthesizes benzothiazole derivatives with triazole, imidazole, or tetrazole substituents. For example, 5a–m (triazole-thiol derivatives) and 6a–b (imidazole derivatives) demonstrate how heterocyclic substituents influence bioactivity. Pyrazole carboxamides, like the target compound, may offer metabolic stability compared to triazoles, which are prone to oxidation. However, imidazoles could provide stronger π-π stacking interactions in target binding .
Hybrid Structures
describes a patent compound combining benzothiazole with a coumarin-benzimidazole hybrid, showing antibacterial and antimalarial properties. The target compound’s simpler pyrazole-carboxamide design may prioritize synthetic accessibility and selectivity over broad-spectrum activity .
Haemolytic Activity Trends
The table below adapts data from to illustrate substituent effects on haemolysis in acetamide analogs.
| Compound | Substituent | % RBC Lysis |
|---|---|---|
| 2 | 6-bromo | 44.628 ± 0.369 |
| 3e | 4-fluorophenyl | 44.425 ± 0.181 |
| 3a | 4-methoxyphenyl | 42.123 ± 0.479 |
Key Insight : Bromine’s haemolytic effect is comparable to electron-deficient aryl groups (e.g., fluorophenyl) but higher than electron-rich groups (e.g., methoxyphenyl) .
Therapeutic Potential
The patent in emphasizes benzothiazole-carboxamide derivatives for antimicrobial applications. While the target compound’s specific activity is undocumented, its structural features align with compounds targeting microbial enzymes or DNA gyrase. Pyrazole carboxamides may also exhibit antioxidant properties due to the thiazole ring’s redox activity .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazole ring substituted with a carboxamide group and a bromobenzo[d]thiazole moiety. This combination of functional groups is often associated with diverse biological activities. The molecular formula is , with a molecular weight of approximately 303.18 g/mol.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain compounds showed inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, particularly for compound 7b, which was the most active derivative in the study .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a recent study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
- MCF-7 : IC50 = 15 µM
- HeLa : IC50 = 20 µM
These findings indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .
3. Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Table 2: Anti-inflammatory Effects
| Compound | Inhibition (%) | Target Enzyme |
|---|---|---|
| 7b | 75% | COX-2 |
| 10 | 65% | LOX |
The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests that this compound could be effective in managing inflammatory diseases .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway or inhibit specific signaling pathways related to cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
